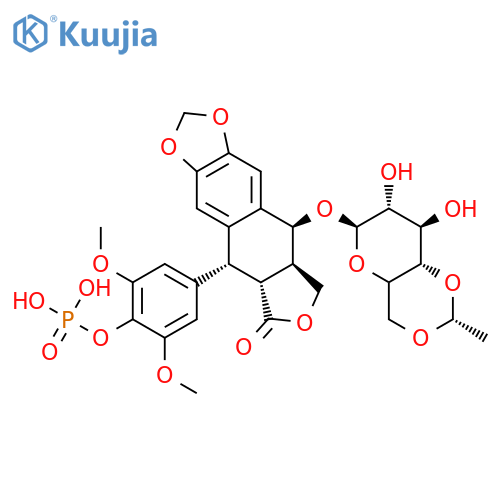Cas no 117091-64-2 (Etoposide phosphate)

Etoposide phosphate structure
商品名:Etoposide phosphate
CAS番号:117091-64-2
MF:C29H33O16P
メガワット:668.536491155624
MDL:MFCD00270859
CID:63274
PubChem ID:6918092
Etoposide phosphate 化学的及び物理的性質
名前と識別子
-
- Etoposide phosphate
- ETOPOPHOS
- ETOPOSIDE PHOSPHONATE
- Etopofos
- BMY 40481
- Etoposide 4'-Phosphate
- ETOPOSIDEPHOSPHATE,ETOPOPHOS
- ETOPOSIDE PHOSPHONATE, ETOPOPHOS
- BMY-40481, Etoposide 4'-Dihydrogenphosphate
- NCGC00185753-04
- EX-A3595
- ETOPOSIDE PHOSPHATE (MART.)
- Q27260984
- ETOPOSIDE PHOSPHATE [VANDF]
- Etopophos (TN)
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5-(3,5-DIMETHOXY-4-(PHOSPHONOOXY)PHENYL)-9-((4,6-O-ETHYLIDENE-.BETA.-D-GLUCOPYRANOSYL)OXY)-5,8,8A,9-TETRAHYDRO-, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.(R*)))-
- Etophos
- ETOPOSIDE PHOSPHATE (USP MONOGRAPH)
- etoposide-phosphate
- Etoposide Phosphate (Etopophos)
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5-[3,5-dimethoxy-4-(phosphonooxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-?-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-, (5R,5aR,8aR,9S)-; Etoposide Phosphate; Etopofos; Etopophos
- NCGC00185753-01
- ETOPOSIDE PHOSPHATE [USP-RS]
- CS-0007496
- SCHEMBL13318053
- VP16
- Etopophos Preservative Free
- UNII-528XYJ8L1N
- J-003505
- ETOPOSIDE PHOSPHATE [ORANGE BOOK]
- Etoposide phosphate [USAN]
- CHEMBL1200645
- D04107
- 4'-DEMETHYLEPIPODOPHYLLOTOXIN 9-(4,6-O-(R)-ETHYLIDENE-.BETA.-D-GLUCOPYRANOSIDE), 4'-(DIHYDROGEN PHOSPHATE)
- AS-12896
- 528XYJ8L1N
- ETOPOSIDE PHOSPHATE [WHO-DD]
- Vepeside
- AKOS025311200
- BDBM50247889
- HY-13630
- ETOPOSIDE PHOSPHATE [MI]
- DTXCID6028571
- Eposin Etopophos Vepesid VP16
- ETOPOSIDE PHOSPHATE (USP-RS)
- Etoposide phosphate (USAN)
- BMY-40481
- ETOPOSIDE PHOSPHATE [USP MONOGRAPH]
- 4'-Demethylepipodophyllotoxin 9-(4,6-O-(R)-ethylidene-beta-D-glucopyranoside), 4'-(dihydrogen phosphate)
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5-(3,5-dimethoxy-4-(phosphonooxy)phenyl)-9-((4,6-O-ethylidene-beta-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydro-, (5R-(5alpha,5abeta,8aalpha,9beta(R*)))-
- CHEBI:135867
- ETOPOSIDE PHOSPHATE [MART.]
- 117091-64-2
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5-[3,5-dimethoxy-4-(phosphonooxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-ss-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-, (5R,5aR,8aR,9S)-; Etoposide Phosphate; Etopofos; Etopophos
- BRD-K72533376-001-01-2
- G12559
- [4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate
-
- MDL: MFCD00270859
- インチ: InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1
- InChIKey: LIQODXNTTZAGID-OCBXBXKTSA-N
- ほほえんだ: C[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3C4=CC5=C(C=C4[C@@H](C6=CC(=C(C(=C6)OC)OP(=O)(O)O)OC)[C@@H]7[C@@H]3COC7=O)OCO5)O)O)O1
計算された属性
- せいみつぶんしりょう: 668.15100
- どういたいしつりょう: 668.15062196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 16
- 重原子数: 46
- 回転可能化学結合数: 7
- 複雑さ: 1140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 207Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.55
- ゆうかいてん: Not available
- ふってん: 907.7±75.0 °C at 760 mmHg
- フラッシュポイント: 88.4±23.2 °C
- PSA: 217.17000
- LogP: 1.10450
Etoposide phosphate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store long-term at -20°C
Etoposide phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0007496-5mg |
Etoposide phosphate |
117091-64-2 | 98.40% | 5mg |
$70.0 | 2022-04-28 | |
| LKT Labs | E7658-25 mg |
Etoposide Phosphate |
117091-64-2 | ≥98% | 25mg |
$114.80 | 2023-07-11 | |
| TRC | E215325-2.5mg |
Etoposide phosphate |
117091-64-2 | 2.5mg |
$ 65.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357357-25 mg |
Etoposide Phosphate, |
117091-64-2 | ≥98% | 25mg |
¥1,015.00 | 2023-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E275151-250mg |
Etoposide phosphate |
117091-64-2 | ≥98% | 250mg |
¥4388.90 | 2023-09-03 | |
| MedChemExpress | HY-13630-10mg |
Etoposide phosphate |
117091-64-2 | 96.66% | 10mg |
¥1300 | 2024-05-24 | |
| LKT Labs | E7658-100 mg |
Etoposide Phosphate |
117091-64-2 | ≥98% | 100MG |
$357.80 | 2023-07-11 | |
| MedChemExpress | HY-13630-100mg |
Etoposide phosphate |
117091-64-2 | 96.66% | 100mg |
¥6500 | 2024-05-24 | |
| MedChemExpress | HY-13630-10mM*1mLinWater |
Etoposide phosphate |
117091-64-2 | 10mM*1mLinWater |
¥1177 | 2023-07-26 | ||
| DC Chemicals | DC2102-1g |
Etoposide 4'-Phosphate |
117091-64-2 | >98% | 1g |
$1200.0 | 2023-09-15 |
Etoposide phosphate 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
117091-64-2 (Etoposide phosphate) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:117091-64-2)Etoposide phosphate

清らかである:99%
はかる:250mg
価格 ($):545.0